Methyl 3-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Description

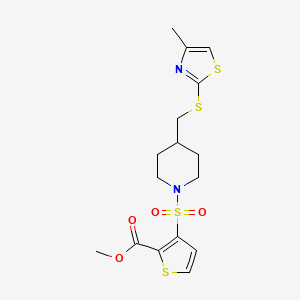

Methyl 3-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate ester core linked to a piperidine sulfonamide moiety. The piperidine ring is further substituted with a (4-methylthiazol-2-yl)thio)methyl group.

Key structural features:

- Thiophene-2-carboxylate ester: Enhances electronic properties and membrane permeability.

- Piperidine sulfonamide: Provides rigidity and hydrogen-bonding capabilities.

- 4-Methylthiazole-thioether: Contributes to hydrophobic interactions and sulfur-mediated binding.

Properties

IUPAC Name |

methyl 3-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]sulfonylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S4/c1-11-9-24-16(17-11)25-10-12-3-6-18(7-4-12)26(20,21)13-5-8-23-14(13)15(19)22-2/h5,8-9,12H,3-4,6-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJOQKAWHCHCBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring , a piperidine ring , and a thiophene carboxylate moiety . Its IUPAC name is:

The biological activity of this compound is attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The thiazole and thiophene moieties are known to participate in hydrogen bonding and π-π interactions, enhancing binding affinity. The piperidine ring contributes to hydrophobic interactions, which may increase the compound's overall efficacy in biological systems.

Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Thiazole-containing compounds are frequently evaluated for anticancer potential. A related study demonstrated that thiazole derivatives possess cytotoxic effects against several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells . The presence of electron-donating groups on the phenyl ring has been correlated with increased activity.

- Anti-inflammatory Properties : Compounds similar to this compound have been studied for their anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | IC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | Thiazole derivatives | 0.22 - 0.25 µg/mL | Effective against multiple pathogens |

| Antitumor | Thiazole-integrated analogs | < 1 µg/mL | Significant cytotoxicity in vitro |

| Anti-inflammatory | Various thiazole compounds | Not specified | Potential inhibition of cytokines |

Case Study: Antitumor Efficacy

A study investigating thiazole derivatives found that certain compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The structural modifications, particularly the introduction of methyl groups and other electron-donating substituents, were crucial for enhancing the anticancer activity .

Comparison with Similar Compounds

Research Findings and Limitations

- Example 62 demonstrated a melting point of 227–230°C and a molecular ion peak at m/z 560.2 (M+1), indicating high purity and thermal stability .

- The target compound’s activity remains unverified in the provided evidence, necessitating further studies on its enzymatic targets.

- Structural simplification (e.g., replacing piperidine with morpholine) could alter solubility and selectivity, as seen in analogous sulfonamides.

Q & A

Q. What are the key synthetic pathways for Methyl 3-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including sulfonylation, thioether formation, and esterification. Key steps include:

- Sulfonylation : Reacting a piperidine precursor with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonyl-piperidine intermediate .

- Thioether Coupling : Introducing the 4-methylthiazol-2-ylthio group via nucleophilic substitution, requiring catalysts like triethylamine and controlled heating (60–80°C) .

- Esterification : Final carboxylate formation using methanol and acid catalysts (e.g., H₂SO₄) under reflux .

Optimization : Yield and purity depend on solvent choice (polar aprotic solvents for sulfonylation), temperature gradients, and purification methods (e.g., column chromatography, recrystallization) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperidine/thiophene ring integration .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- HPLC/GC : Used for purity assessment, with C18 columns and acetonitrile/water gradients .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

- Solubility : Moderately soluble in DMSO and DMF, sparingly soluble in water. Solubility enhances with polar aprotic solvents due to sulfonyl and carboxylate groups .

- Stability : Hydrolytically sensitive in acidic/basic conditions; store at –20°C in inert atmospheres. Degradation products can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

- Substituent Variation : Modify the thiazole ring (e.g., halogenation at the 4-methyl position) or piperidine N-substituents to assess antimicrobial or anti-inflammatory potency .

- Bioassays : Test against enzyme targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using IC₅₀ determinations .

- Computational Docking : Perform molecular dynamics simulations to predict binding affinities to target proteins (e.g., using AutoDock Vina) .

Q. How should researchers address contradictions in reported biological activity data for structurally analogous compounds?

- Meta-Analysis : Compare datasets from similar thiophene-piperidine derivatives, focusing on assay conditions (e.g., cell lines, incubation times) .

- Dose-Response Curves : Replicate studies with standardized protocols to isolate variables (e.g., purity ≥95%, controlled solvent residuals) .

- Mechanistic Studies : Use knockout models or enzyme inhibition assays to confirm target specificity .

Q. What experimental design considerations are critical for assessing environmental stability and degradation pathways?

- Hydrolytic Studies : Expose the compound to pH 3–10 buffers at 37°C, sampling at intervals for HPLC-MS analysis .

- Photodegradation : Use UV-Vis light exposure (254–365 nm) to simulate sunlight, identifying breakdown products via LC-QTOF .

- Ecotoxicity Assays : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. What reaction mechanisms underpin sulfonylation and thioether formation during synthesis?

- Sulfonylation : Proceeds via a two-step nucleophilic acyl substitution, where piperidine attacks electrophilic sulfur in sulfonyl chloride, followed by chloride elimination .

- Thioether Formation : A base-mediated SN2 reaction between a thiolate anion (from 4-methylthiazole-2-thiol) and a bromomethyl intermediate .

Key Evidence : IR and NMR data confirm intermediate formation, while computational studies (DFT) validate transition states .

Q. How can computational methods like DFT enhance understanding of its electronic properties?

- Orbital Analysis : HOMO-LUMO gaps predict reactivity; lower gaps (e.g., 4.5 eV) suggest higher electrophilicity at the sulfonyl group .

- Charge Distribution : Mulliken charges identify nucleophilic sites (e.g., piperidine nitrogen) for derivatization .

- Solvent Effects : COSMO-RS models simulate solvation energies, guiding solvent selection for reactions .

Q. What strategies resolve low yields during the final esterification step?

- Catalyst Optimization : Replace H₂SO₄ with Amberlyst-15 resin to reduce side reactions .

- Reaction Monitoring : Use in-situ FTIR to track ester C=O formation and terminate reactions at ~90% conversion .

- Workup Modifications : Employ liquid-liquid extraction (ethyl acetate/water) to isolate the ester from unreacted acids .

Q. How are in vitro biological activity assays tailored to evaluate its therapeutic potential?

- Enzyme Inhibition : Measure IC₅₀ against COX-2 or bacterial dihydrofolate reductase using fluorogenic substrates .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) with EC₅₀ calculations .

- Permeability Studies : Perform Caco-2 monolayer assays to predict oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.